Product packaging for Glutaselenone diselenide(Cat. No.:)

Glutaselenone diselenide

Cat. No.: B12295645
M. Wt: 706.4 g/mol
InChI Key: QLLZDMKEQUBHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaselenone diselenide, systematically identified as gamma-L-glutamyl-L-selenocysteinylglycine diselenide, is a synthetic selenium-based analog of glutathione disulfide (GSSG) . This compound is characterized by its diselenide (Se-Se) bond, which replaces the native disulfide bond, and it exhibits a broad absorption band between 270 and 400 nm as well as distinctive circular dichroism spectra . The primary research value of this compound lies in its ability to catalyze glutathione peroxidase (GPx)-like reactions . It functions as a catalyst in the reduction of peroxides, such as hydrogen peroxide, while simultaneously oxidizing glutathione (GSH) . The proposed catalytic cycle involves the formation of a critical selenosulfide conjugate intermediate when the compound reacts with glutathione in the presence of hydrogen peroxide . Its core research applications are in the field of redox biology, where it serves as a robust tool to study selenolate-diselenide equilibria and the unique redox properties of selenium compared to sulfur . Furthermore, its GPx-mimetic activity makes it a compound of interest for investigating cellular antioxidant defense mechanisms and for the development of novel redox-modulating agents . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32N6O12Se2 B12295645 Glutaselenone diselenide

Properties

Molecular Formula

C20H32N6O12Se2

Molecular Weight

706.4 g/mol

IUPAC Name

2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]diselanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H32N6O12Se2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)

InChI Key

QLLZDMKEQUBHQO-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(C[Se][Se]CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Ii. Chemical Synthesis and Analog Development of Glutaselenone Diselenide

Liquid-Phase Synthesis Methodologies for Glutaselenone Diselenide

More recently, significant advancements have led to highly efficient LPPS protocols. One such method has achieved yields of up to 98%. nih.gov This improved route demonstrates the maturation of liquid-phase techniques, making the synthesis of this compound more practical for extensive research applications. jst.go.jpnih.gov These high-yield methods provide a steady supply of the target compound, facilitating broader investigations into its biochemical functions. jst.go.jp

Table 1: Comparison of Liquid-Phase Synthesis (LPPS) Methodologies for this compound

Reported Method Starting Material Key Steps Overall Yield
Early LPPS N-Fmoc-Se-(p-methoxybenzyl)-L-selenocysteine Selenol protection (p-methoxybenzyl), acidolysis for deprotection ~9%
High-Efficiency LPPS Not specified Optimized coupling and deprotection steps Up to 98% nih.gov

Solid-Phase Synthesis Methodologies for this compound

Solid-phase peptide synthesis (SPPS) offers an alternative and often more streamlined approach for synthesizing peptides like this compound. jst.go.jp In a notable application of this technique, GSeSeG was synthesized on a preloaded Fmoc-Gly-Wang resin. acs.org The synthesis utilized Fmoc-Sec(Mob)-OPfp and Boc-Glu(α-OtBu)-OPfp as key building blocks. acs.org

Following the assembly of the tripeptide on the solid support, the molecule was cleaved from the resin. The crude product was then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This process yielded the final product, this compound, as a yellow crystalline material with a 33% yield based on the initial resin loading. acs.org SPPS methodologies are particularly valuable for their efficiency and the relative ease of purification compared to some solution-phase methods. researchgate.net

Enzymatic and Biological Synthesis Approaches for Selenoglutathione and this compound

Beyond chemical synthesis, selenoglutathione (the reduced form of this compound) can be produced through biological pathways. jst.go.jp Small quantities of selenoglutathione have been identified in the metabolic products of certain organisms, such as yeast, garlic, and sunflower sprouts, when they are cultivated in a selenium-rich environment. jst.go.jp

More targeted biological production has been achieved through genetic engineering. A biological synthesis method utilizing mutated yeast has been successfully developed, offering a renewable and potentially scalable route for producing selenoglutathione. jst.go.jp In biological systems, the synthesis of selenoproteins is a complex process involving selenophosphate synthetase, which forms the selenophosphate required for the incorporation of selenium into macromolecules. mdpi.com While these methods primarily yield the reduced form (GSeH), the selenol group is readily oxidized to form the stable diselenide bond of this compound. jst.go.jp

Development of this compound Analogs for Mechanistic Probing

To investigate the mechanisms of action and explore the functional roles of glutaselenone, various analogs have been synthesized. These structural modifications allow researchers to probe specific biochemical interactions and properties.

One strategy involves the protection of the reactive selenol group with different chemical moieties. For example, analogs such as GSe-Me and GSe-Bn have been synthesized, where the selenium atom is protected with a methyl (Me) or a benzyl (B1604629) (Bn) group, respectively. These modifications prevent the formation of the diselenide bond and allow for the study of the selenol in different chemical contexts.

Other synthetic efforts have focused on modifying the peptide backbone. Analogs have been created where the N-terminal amino group is protected with a Boc group, and the C-terminal carboxyl group is esterified. Such derivatives are crucial for stepwise peptide synthesis and for creating more complex molecules where glutaselenone is a subunit. These analogs are instrumental in dissecting the unique redox chemistry of selenoglutathione and its oxidized diselenide form, providing insights that are vital for potential therapeutic applications. jst.go.jp

Iii. Biochemical Mechanisms and Molecular Interactions of Glutaselenone Diselenide

Redox Biology and Selenolate-Diselenide Equilibria

The biochemical activity of glutaselenone diselenide is fundamentally rooted in the redox properties of its selenium-selenium (Se-Se) bond. This bond is central to the compound's ability to participate in a variety of molecular interactions, particularly those involving the transfer of electrons in biological systems. The dynamic equilibrium between the oxidized diselenide form and its reduced selenolate components governs its function.

The equilibrium between the reduced selenol (RSeH) or selenolate (RSe⁻) and the oxidized diselenide (RSeSeR) form is a critical aspect of selenium's biological chemistry. semmelweis.hunih.govnih.gov Only the deprotonated selenolate species is directly active in the redox process of being oxidized to a diselenide. semmelweis.hu This dynamic is analogous to the thiol-disulfide (RSH/RSSR) equilibrium, but there are significant chemical differences that lead to distinct biological activities.

A primary distinction lies in the bond dissociation energy, which is considerably lower for a Se-Se bond (around 46 kcal/mol) compared to a sulfur-sulfur (S-S) bond (around 64 kcal/mol). nih.gov This weaker bond makes diselenides more susceptible to both reduction and metathesis (exchange) reactions. jst.go.jp Furthermore, selenols are generally more acidic than their corresponding thiols, with the pKa of selenocysteine (B57510) (Sec) being approximately 5.4, while that of cysteine (Cys) is around 8.2. nih.gov This means that at physiological pH, a greater proportion of selenium-containing compounds exist in the more nucleophilic selenolate form compared to the thiolate form for sulfur analogs, enhancing their reactivity. nih.gov Consequently, selenol-diselenide exchange reactions are reported to be up to 10⁷ times faster than the equivalent thiol-disulfide exchanges. nih.gov

Table 1: Comparison of Physicochemical Properties
PropertySelenium System (Se)Sulfur System (S)Reference
Bond Dissociation Energy~46 kcal/mol (Se-Se)~64 kcal/mol (S-S) nih.gov
Amino Acid pKa~5.4 (Selenocysteine)~8.2 (Cysteine) nih.gov
Relative Exchange Rate~107-fold fasterBaseline nih.gov

Compared to its cysteine analogue, selenocysteine exhibits a lower redox potential, which facilitates the oxidation of selenol groups to form diselenide bonds. jst.go.jp These diselenide bonds are more readily reduced than disulfide bonds. jst.go.jp This lower reduction potential is a key factor in the high reactivity of compounds like this compound. Selenols are inherently stronger antioxidants than thiols and can perform reductions under significantly more acidic conditions, at a pH range approximately 3.5 units lower than their thiol counterparts. nih.gov The species-specific standard redox potential for the Dithiothreitol (B142953) (DTT) redox system, a strong reducing agent often used to study diselenide equilibria, has been determined to be -0.403 ± 0.007 V. nih.gov The reactivity of diselenides can be modulated by chemical structure; for instance, the catalytic activity of certain naphthalene-1,8-peri-diselenides is enhanced under acidic conditions and suppressed under basic conditions. nih.gov

Thiol-diselenide exchange reactions proceed via a nucleophilic addition mechanism, similar to thiol-disulfide exchanges. nih.gov However, the unique properties of selenium accelerate these reactions significantly. Selenolates are more potent nucleophiles and better leaving groups than the corresponding thiolates due to the higher polarizability of the selenium atom. nih.gov The exchange mechanism involves the attack of a thiolate anion on one of the selenium atoms of the diselenide bond. This forms a transient, unstable intermediate that resolves by breaking the Se-Se bond, resulting in a selenenyl sulfide (B99878) (RSe-SR') and a selenolate anion (RSe⁻). rsc.org

This process is fundamental to the biological action of many organoselenium compounds. rsc.org In mimics of enzymes like thioredoxin reductase, selenium can act as a nucleophile, an electrophile, or a leaving group to accelerate the rate of thiol-disulfide exchange reactions at different stages of the catalytic mechanism. nih.govnih.govresearchgate.net For example, a selenolate can initiate the reaction by attacking a disulfide bond, or a selenenyl sulfide intermediate can be attacked by a second thiol to regenerate the selenolate. nih.govnih.gov Studies have shown that the heterolytic cleavage of the Se-S bond in these intermediates can be facilitated by interactions with nearby functional groups, such as amino or aromatic groups, which are often present at the active sites of selenoenzymes. nih.gov

This compound, being the selenium analog of oxidized glutathione (B108866) (GSSG), interacts intimately with the endogenous glutathione system. The initial step in the biological activity of many diselenides is their reduction by endogenous thiols, with reduced glutathione (GSH) being a primary candidate. rsc.orgiitb.ac.in The reaction between a diselenide (RSeSeR) and GSH first requires the breaking of the Se-Se bond by a thiolate, which leads to the formation of a selenenyl sulfide (RSe-SG) and a selenolate (RSe⁻). rsc.orgnih.gov

The selenenyl sulfide intermediate is a key species in the catalytic cycle. A second molecule of GSH can then attack the selenenyl sulfide to regenerate the active selenol (RSeH) form and produce oxidized glutathione (GSSG). iitb.ac.in However, studies with selenoglutathione diselenide (GSeSeG) have shown that the selenenyl sulfide (GSeSG) can also undergo disproportionation to GSeSeG and GSSG, a reaction catalyzed by the generated selenolate. nih.gov While GSH is a crucial player, it cannot easily reduce the diselenide bridge on its own in some contexts; stronger reducing agents like dithiothreitol (DTT) are sometimes required in experimental settings. nih.gov Nevertheless, in cellular environments, enzymes like glutathione reductase can play a role. It has been observed that selenocystine (B224153) can be reduced to selenocysteine by glutathione reductase, suggesting a pathway for diselenides to enter the glutathione peroxidase cycle. nih.gov

Enzymatic Mimicry and Catalytic Activities

Organoselenium compounds, including this compound, are well-known for their ability to mimic the function of the natural selenoenzyme glutathione peroxidase (GPx). nih.goviitb.ac.in This enzyme is a critical component of cellular antioxidant defense, protecting against oxidative damage by catalyzing the reduction of harmful hydroperoxides. iitb.ac.in

The GPx-like catalytic activity of this compound involves a redox cycle that closely resembles the mechanism of the native enzyme. iitb.ac.in The natural GPx enzyme contains a selenocysteine residue at its active site, where the selenium atom cycles through different oxidation states. iitb.ac.in

The generally accepted catalytic cycle for a diselenide GPx mimic is as follows:

Reduction of the Diselenide: The cycle is initiated by the reduction of the diselenide (GSeSeG) by two equivalents of a thiol, typically reduced glutathione (GSH). This reaction cleaves the Se-Se bond to generate two molecules of the active selenol, selenoglutathione (GSeH). rsc.orgiitb.ac.in

Reduction of Peroxide: The highly reactive selenol (GSeH) then reduces a hydroperoxide (ROOH), such as hydrogen peroxide (H₂O₂), to the corresponding alcohol (ROH) and water. In this step, the selenol is oxidized to a selenenic acid (GSeOH). iitb.ac.in

Regeneration of the Active Site: The selenenic acid (GSeOH) rapidly reacts with a molecule of GSH to form a selenenyl sulfide intermediate (GSeSG) and a molecule of water. iitb.ac.in

Completion of the Cycle: A second molecule of GSH attacks the sulfur atom of the selenenyl sulfide intermediate, cleaving the Se-S bond. This regenerates the active selenol (GSeH) and produces one molecule of oxidized glutathione (GSSG). iitb.ac.in

The net result of this cycle is the reduction of a peroxide at the expense of two molecules of GSH, which are converted to GSSG. iitb.ac.in Intermediates in this cycle, including the selenolate (GSe⁻) and the selenenyl sulfide (GSeSG), have been characterized using techniques like ⁷⁷Se NMR spectroscopy. nih.gov

Table 2: Key Steps in the GPx-like Catalytic Cycle
StepReactantsProductsReference
1GSeSeG + 2 GSH2 GSeH + GSSG (Overall initiation) rsc.orgiitb.ac.in
2GSeH + ROOHGSeOH + ROH iitb.ac.in
3GSeOH + GSHGSeSG + H₂O iitb.ac.in
4GSeSG + GSHGSeH + GSSG iitb.ac.in

Glutathione Peroxidase (GPx)-like Catalysis by this compound

Elucidation of Catalytic Cycles and Intermediate Characterization

The catalytic cycle of diselenides, in mimicking the function of enzymes like glutathione peroxidase (GPx), involves the reduction of harmful peroxides. These cycles are crucial for antioxidant defense within biological systems. The catalytically active forms are suggested to be the selenolate anion (R-Se-) or the selenol (R-SeH), which are generated from the diselenide (R-Se-Se-R).

Mechanistic Insights into Peroxide Reduction

The reduction of peroxides by organoselenium compounds is a key aspect of their antioxidant activity. The mechanism of peroxide reduction by selenoenzymes and their mimics involves a nucleophilic attack by the selenium atom on a peroxide oxygen atom, which facilitates the cleavage of the peroxide bond. This process is central to the function of glutathione peroxidases, which reduce hydroperoxides.

Diselenides act as catalysts in these reactions. The catalytic cycle for peroxide reduction by diselenides that mimic glutathione peroxidase (GPx) generally involves the selenol or selenolate anion as the active species that reacts with the peroxide. Experimental studies suggest that during the catalytic reduction of a peroxide, two equivalents of a thiol, such as glutathione (GSH), are consumed to regenerate the active species, producing a disulfide (GSSG) and water. The efficiency of this process highlights the importance of selenium in biological redox reactions.

Table 1: Key Moieties in the Catalytic Reduction of Peroxide

Moiety Role in Catalytic Cycle
Diselenide (R-Se-Se-R) Precursor to the active catalyst
Selenolate anion (R-Se-) Catalytically active form
Selenol (R-SeH) Catalytically active form
Peroxide (e.g., H2O2) Substrate to be reduced
Thiol (e.g., GSH) Reducing substrate for catalyst regeneration

Protein Disulfide Isomerase (PDI)-like Activity and Oxidative Protein Folding

This compound exhibits activities similar to Protein Disulfide Isomerase (PDI), an enzyme crucial for the formation and rearrangement of disulfide bonds during protein folding in the endoplasmic reticulum. PDI plays a vital role in ensuring proteins achieve their correct three-dimensional structures, which is essential for their function.

This compound has been shown to be an efficient oxidant for cysteine residues in unfolded proteins, a process driven by the gain in conformational stability as the protein folds. nih.gov Despite the diselenide bond in this compound being thermodynamically more stable than the disulfide bond in its sulfur analog, oxidized glutathione (GSSG), it does not impede its reactivity in protein folding. nih.gov

In fact, the folding of ribonuclease A (RNase A) was observed to be two times faster with this compound compared to GSSG. nih.gov For bovine pancreatic trypsin inhibitor (BPTI), this compound accelerated the conversion of a stable folding intermediate to the native state. nih.gov This suggests that this compound can be a highly effective catalyst for in vitro protein folding. acs.org

Table 2: Comparative Folding Efficiency of this compound

Protein Effect of this compound Reference
Ribonuclease A (RNase A) 2-fold rate increase in folding compared to GSSG nih.gov
Bovine Pancreatic Trypsin Inhibitor (BPTI) Accelerated conversion of a stable folding intermediate to the native state nih.gov

Protein quality control mechanisms are essential for cellular health, preventing the accumulation of misfolded proteins that can lead to various diseases. nih.gov Enzymes like PDI are central to this process, not only by catalyzing correct disulfide bond formation but also by acting as chaperones that can help refold misfolded proteins or target them for degradation. wikipedia.orgfrontiersin.org

Interactions with Nicotinamide Adenine Dinucleotide Phosphate (NADPH) and Related Enzymatic Systems

This compound has been shown to interact efficiently with the cellular redox machinery, including the NADPH-dependent systems. nih.gov It can oxidize the common biological cofactor NADPH. nih.gov Furthermore, this compound is a good substrate for the NADPH-dependent enzyme glutathione reductase, with a Michaelis constant (Km) of 54 +/- 7 µM and a catalytic rate constant (kcat) of 69 +/- 2 s-1. nih.gov This indicates that diselenides can be efficiently reduced by cellular systems that utilize NADPH as a primary reducing equivalent.

The thioredoxin (Trx) system, which includes Trx, thioredoxin reductase (TrxR), and NADPH, is another critical component of cellular redox control. mdpi.com Mammalian TrxRs have a broad substrate specificity and can reduce various disulfide-containing proteins. mdpi.com The efficient interaction of this compound with glutathione reductase suggests that it can be readily integrated into the cellular redox networks that are ultimately dependent on NADPH.

Interfacing with Cellular Redox Signaling Pathways

Selenoproteins, the class of proteins to which glutathione peroxidases belong, are central players in cellular redox signaling. nih.gov They are involved in counteracting hydroperoxide-stimulated signaling cascades, which can trigger inflammation and other cellular responses. nih.gov The thioredoxin reductase family of selenoproteins also plays a similar role. nih.gov

Organoselenium compounds can influence key signaling pathways involved in the response to oxidative stress. For instance, diphenyl diselenide has been shown to activate the Nrf2/Keap1 signaling pathway, a crucial regulator of antioxidant responses in cells. mdpi.com This pathway controls the expression of a suite of antioxidant and detoxification genes. The ability of diselenides to modulate such pathways underscores their potential to influence cellular redox homeostasis and protect against oxidative damage. The interaction of selenium compounds with signaling events is complex and can be influenced by the levels of selenium within the cell and its distribution to different tissues. nih.gov

Modulation of Reactive Oxygen Species (ROS) Homeostasis

This compound plays a crucial role in maintaining cellular redox balance through its potent antioxidant capabilities. nih.gov Its primary mechanism involves acting as a mimetic of glutathione peroxidase (GPx), a key endogenous antioxidant enzyme. nih.govnih.gov The reduced form, selenoglutathione (GSeH), which is readily generated from this compound by cellular reducing systems, can directly neutralize reactive oxygen species. nih.gov

A fundamental reason for its heightened antioxidant activity is the lower redox potential of the GSeSeG/GSeH couple (−407 mV) compared to the glutathione disulfide/glutathione (GSSG/GSH) couple (−256 mV). nih.gov This lower potential indicates that GSeH is a more efficient reducing agent than GSH. nih.gov In cell-free systems, GSeH generated from this compound in the presence of NADPH and glutathione reductase rapidly reduces hydrogen peroxide (H₂O₂), demonstrating significant GPx-like activity. nih.govnih.gov For instance, 1 mM of GSeH can reduce over 80% of 0.1 mM H₂O₂ in a short time frame. nih.govnih.gov This reactivity allows it to effectively detoxify harmful ROS and protect cellular components from oxidative damage. nih.gov

Furthermore, GSeH exhibits a higher radical scavenging activity against various ROS compared to GSH. nih.gov The selenium center in GSeH is a better nucleophile than the sulfur in GSH, which contributes to its enhanced reactivity towards electrophilic oxidants. acs.org The cycle of reduction from this compound to GSeH and its subsequent reaction with ROS to regenerate the diselenide form allows it to participate in catalytic cycles of detoxification, thereby helping to maintain ROS homeostasis. nih.gov

Redox Potentials of Glutathione and Selenoglutathione
Redox CoupleRedox Potential (mV)Reference
GSSG/GSH-256 nih.gov
GSeSeG/GSeH-407 nih.gov

Regulatory Effects on Thiol-Dependent Enzymes and Transcription Factors

Beyond its direct antioxidant actions, this compound exerts regulatory effects on critical cellular pathways governed by thiol-dependent enzymes and transcription factors. These interactions amplify its protective effects against oxidative stress.

This compound is an efficient substrate for key oxidoreductases. It interacts effectively with the cellular redox machinery, including the NADPH-dependent enzyme glutathione reductase (GR). acs.org GR can catalyze the reduction of this compound to its active selenol form, GSeH. nih.govacs.org This interaction integrates this compound into the endogenous glutathione redox cycle. nih.gov Additionally, this compound is a substrate for mammalian thioredoxin reductase (TrxR), another critical enzyme in maintaining the cellular redox environment. nih.gov This demonstrates a crosstalk between the glutathione and thioredoxin systems mediated by this selenium compound.

The compound also demonstrates glutathione S-transferase (GST)-like activity. nih.gov In cell-free assays, this compound was shown to catalyze the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a model substrate for GST, with glutathione. nih.govnih.gov This suggests a role in the detoxification of xenobiotics and other electrophilic compounds. nih.gov

At the transcriptional level, diselenide compounds have been shown to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.gov Studies with other diselenides have demonstrated that they can stimulate the nuclear translocation of Nrf2, leading to the increased transcription of phase II genes, including GST. nih.gov This activation of the Nrf2-antioxidant response element (ARE) pathway represents a significant indirect mechanism by which this compound can bolster cellular antioxidant defenses. The expression of Glutathione S-transferase pi (GSTP) has been shown to influence this Nrf2-dependent response to certain diselenides. nih.gov

Interactions of this compound with Thiol-Dependent Enzymes
EnzymeEffect of InteractionReference
Glutathione Reductase (GR)Efficiently reduces GSeSeG to GSeH nih.govacs.org
Thioredoxin Reductase (TrxR)Acts as a substrate for the mammalian enzyme nih.gov
Glutathione S-Transferase (GST)Exhibits GST-like activity, catalyzing conjugation reactions nih.govnih.gov

Iv. Integration Within Broader Selenium Metabolism Research

Relationship to Selenocysteine (B57510) and Selenomethionine Metabolic Pathways

The metabolic pathways of the essential selenoamino acids, selenocysteine and selenomethionine, are central to the biological functions of selenium. Glutaselenone diselenide is linked to these pathways primarily through its relationship with glutathione (B108866) and the cellular selenium pool.

The primary route for the incorporation of inorganic selenium, such as selenite (B80905), into selenocysteine involves its reduction to hydrogen selenide (B1212193) (H₂Se). This process is heavily dependent on glutathione (GSH). Selenite reacts with GSH to form selenodiglutathione (B1680944) (GS-Se-SG), which is then further reduced by glutathione reductase or thioredoxin reductase to generate hydrogen selenide. nih.govnih.gov This hydrogen selenide is the direct selenium donor for the synthesis of selenocysteine on its tRNA. nih.gov

This compound (GSeSeG) is the oxidized, diselenide form of selenoglutathione (GSeH), a direct selenium analog of glutathione. jst.go.jp GSeSeG can be reduced by cellular machinery, such as glutathione reductase, to form GSeH. nih.gov As a selenol, GSeH could theoretically contribute to the intracellular pool of reactive selenium species, which are precursors for selenocysteine synthesis. However, the predominant pathway for dietary selenite involves the formation of GS-Se-SG rather than GSeSeG.

Table 1: Key Compounds in the Intersection of Glutathione and Selenium Metabolism

Compound NameChemical FormulaRole in Selenium Metabolism
This compound (GSeSeG)(C₁₀H₁₇N₃O₆Se)₂Selenium analog of oxidized glutathione; can be reduced to selenoglutathione (GSeH).
Selenodiglutathione (GS-Se-SG)C₂₀H₃₂N₆O₁₂SSeKey intermediate in the reduction of selenite to hydrogen selenide.
Hydrogen SelenideH₂SeThe central precursor for selenocysteine biosynthesis. nih.gov
SelenocysteineC₃H₇NO₂SeThe 21st proteinogenic amino acid, incorporated into selenoproteins.
SelenomethionineC₅H₁₁NO₂SeAn essential selenoamino acid obtained from the diet.
Glutathione (GSH)C₁₀H₁₇N₃O₆SA critical antioxidant and reductant in the metabolism of selenium.

Connection to Selenoprotein Biosynthesis Machinery

The synthesis of selenoproteins is a complex process that requires a dedicated suite of enzymes and RNA elements to incorporate selenocysteine at a UGA codon, which normally signals translation termination. nih.gov The efficiency of this process is influenced by the availability of selenium and the cellular redox environment, where glutathione and its selenium analogs like this compound play a role.

The core of the selenoprotein biosynthesis machinery includes selenocysteine-specific tRNA (tRNA^[Ser]Sec), enzymes for the synthesis of selenocysteine on this tRNA, and a specific elongation factor (SelB in prokaryotes, eEFSec in eukaryotes). embopress.org The availability of hydrogen selenide, derived from intermediates like selenodiglutathione, is the rate-limiting step for selenocysteine synthesis. nih.gov Therefore, compounds that can influence the cellular selenium pool, such as this compound through its reduction to selenoglutathione, are connected to the functioning of this machinery.

A key component for the incorporation of selenocysteine is the Selenocysteine Insertion Sequence (SECIS) element, a stem-loop structure in the 3' untranslated region of eukaryotic selenoprotein mRNAs. mdpi.com The SECIS element is recognized by the SECIS-binding protein 2 (SBP2), which then recruits the selenocysteine-specific elongation factor (eEFSec) and the selenocysteinyl-tRNA^[Ser]Sec to the ribosome, enabling the UGA codon to be read as selenocysteine. embopress.orgnih.gov

Table 2: Components of the Eukaryotic Selenoprotein Biosynthesis Machinery

ComponentTypeFunction
Selenocysteine (Sec)Amino AcidThe 21st proteinogenic amino acid, incorporated at UGA codons.
tRNA^[Ser]SecRNAA specific transfer RNA that is charged with serine and then converted to selenocysteine.
Selenophosphate Synthetase 2 (SPS2)EnzymeSynthesizes selenophosphate, the active selenium donor for Sec synthesis. nih.gov
SECIS ElementmRNA StructureA stem-loop structure in the 3'-UTR of selenoprotein mRNAs that directs UGA recoding.
SECIS Binding Protein 2 (SBP2)ProteinBinds to the SECIS element and recruits the translational machinery for Sec incorporation. nih.gov
Elongation Factor eEFSecProteinA specific elongation factor that delivers selenocysteinyl-tRNA^[Ser]Sec to the ribosome.

V. Advanced Research Methodologies and Techniques in Glutaselenone Diselenide Studies

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the structural elucidation and mechanistic analysis of glutaselenone diselenide. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable insights into the molecule's three-dimensional structure and its dynamic behavior in solution.

Circular Dichroism (CD) spectroscopy is a powerful tool for probing the chiral environment of molecules, and it has been instrumental in characterizing the diselenide bond in this compound. Studies have shown that this compound exhibits a broad absorption band between 270 and 400 nm. okayama-u.ac.jpokayama-u.ac.jp Correspondingly, its CD spectrum displays distinct bands, with a positive band around 270 nm and a negative band at approximately 330 nm, both of which are attributable to the diselenide bond. okayama-u.ac.jpokayama-u.ac.jp This chiroptical signature provides a unique fingerprint for the diselenide moiety and is sensitive to its conformation, making CD spectroscopy a valuable technique for studying the structural integrity and changes in this compound upon interaction with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 77Se NMR, is an indispensable technique for studying the structure and reaction mechanisms of selenium-containing compounds like this compound. researchgate.netcdnsciencepub.comnih.gov The 77Se nucleus is NMR-active (spin 1/2, 7.63% natural abundance) and possesses a wide chemical shift range of about 3000 ppm, making it highly sensitive to the electronic environment of the selenium atom. nih.govacs.org

Key findings from NMR studies of diselenides include:

Chemical Shift Sensitivity: The 77Se chemical shift is highly dependent on the oxidation state and chemical environment of the selenium atom. For instance, the oxidation of a selenol to a diselenide results in a significant downfield shift (deshielding) of the 77Se resonance. researchgate.netcdnsciencepub.comcdnsciencepub.com This sensitivity allows for the direct monitoring of redox reactions involving diselenides.

Exchange Processes: Exchange reactions, such as selenol/diselenide exchange, can significantly affect both 1H and 77Se NMR spectra. researchgate.netcdnsciencepub.comcdnsciencepub.com These processes can lead to broadened or exchange-averaged signals, providing information about the lability of the diselenide bond and its interactions with other species.

Structural Information: The proton NMR spectrum of this compound shows a characteristic double multiplet for the β-methylene protons of the selenocysteine (B57510) residue, which is indicative of the diselenide structure. kyoto-u.ac.jp

Temperature Dependence: The 77Se NMR chemical shifts of diselenides can exhibit significant temperature dependence, which is thought to arise from changes in the population of different rotational conformations around the Se-Se bond. nih.govacs.org

Table 1: Representative 77Se NMR Chemical Shift Ranges for Different Selenium Species

Selenium SpeciesChemical Shift Range (ppm, relative to (CH₃)₂Se)
Selenolates (RSe⁻)-270 to -240
Selenols (RSeH)~ -80
Diselenides (RSeSeR)230 to 360
Selenenyl Sulfides (RSeSR')250 to 340

Data compiled from references researchgate.netcdnsciencepub.comcdnsciencepub.com.

NMR spectroscopy provides a powerful means to elucidate reaction mechanisms at the molecular level, offering insights into the formation and transformation of intermediates in reactions involving this compound. researchgate.netnih.govnih.gov

Kinetic and Computational Studies for Reaction Pathway Analysis

Understanding the reaction pathways of this compound requires a combination of experimental kinetic studies and theoretical computational analysis. These approaches provide quantitative data on reaction rates and detailed energetic profiles of reaction mechanisms.

Kinetic analyses are crucial for determining the rates of individual steps in a reaction pathway. researchgate.net Various techniques, such as stopped-flow and competition kinetics, are employed to measure the rates of reaction of selenium compounds with biologically relevant oxidants. researchgate.net For instance, selenols generally react much faster with oxidants like hypochlorous acid and singlet oxygen than diselenides. researchgate.net

Computational methods, particularly density functional theory (DFT), have become invaluable for investigating the mechanisms of reactions involving selenium compounds. nih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.org These studies can:

Predict Reaction Mechanisms: Computational models can be used to propose and evaluate energetically favorable reaction pathways. For example, computational methods have been applied to understand the mechanism of selenium vapor generation via UV photolysis. nih.gov

Calculate Reaction Barriers: Theoretical calculations can determine the activation energies for different reaction steps, helping to identify the rate-limiting step of a reaction. For example, the reaction free energy barriers for the oxidation of ebselen, a related organoselenium compound, have been calculated. researchgate.net

Analyze Electronic Structure: Computational tools can provide insights into the electronic structure and bonding of reaction intermediates, such as seleniranium ions. mdpi.com

By integrating kinetic data with computational models, researchers can construct detailed reaction profiles, leading to a deeper understanding of the factors that govern the reactivity of this compound.

In Vitro and Ex Vivo Experimental Models for Mechanistic Investigations

To investigate the biological activities and mechanisms of action of this compound, researchers utilize a variety of in vitro and ex vivo experimental models. These systems allow for the study of the compound's behavior in a controlled biological context.

In Vitro Assays: These assays are performed in a controlled environment outside of a living organism, often using purified enzymes or cellular components. For example, the glutathione (B108866) peroxidase-like activity of diselenides is commonly assessed in vitro by measuring their ability to catalyze the reduction of hydroperoxides by a thiol, such as benzenethiol. mdpi.com The antioxidant capacity of these compounds can also be evaluated through assays that measure the inhibition of lipid peroxidation in brain homogenates. mdpi.com

Ex Vivo Studies: These experiments are conducted on tissues or cells that have been removed from an organism. For instance, the metabolism of selenium compounds can be studied in isolated liver cytosols. researchgate.net

These models are essential for understanding how this compound interacts with biological systems, including its potential to act as an antioxidant or to modulate cellular redox processes. The human selenoproteome, which consists of 25 known selenoprotein genes, is a key area of investigation, as many of these proteins have crucial antioxidant functions. nih.gov

Development and Application of Diselenide-Modified Resins and Chemical Probes

To facilitate the study and application of diselenide chemistry, researchers have developed innovative tools such as diselenide-modified resins and chemical probes.

Diselenide-Modified Resins:

Attaching diselenide reagents to solid supports, such as polystyrene resins, offers several advantages for synthetic and catalytic applications. ethz.chnih.govacs.orgfrontiersin.orgmdpi.comresearchgate.net These resins can be used as:

Recyclable Catalysts: On-resin selenopeptides have been developed as recyclable catalysts for reactions like the oxidative cyclization of unsaturated carboxylic acids. nih.gov

Oxidative Folding Reagents: Diselenide-modified resins have shown great potential for assisting in the oxidative folding of proteins, particularly at high protein concentrations. ethz.ch The solid support simplifies the removal of the folding reagent from the final product.

Chemical Probes:

Fluorescent chemical probes incorporating a diselenide moiety have emerged as powerful tools for detecting and imaging specific biological molecules and processes. rsc.orgnih.govnih.govuni-frankfurt.dechemicalprobes.org

Detection of Thiols: A diglycosyldiselenide-based fluorescent probe has been developed for the rapid and chemoselective detection of sulfhydryl-containing biomolecules. rsc.org The reaction between the diselenide probe and a thiol results in a fluorescent signal, enabling the labeling of cysteine-containing peptides, proteins, and even living cells.

Sensing Enzyme Activity: Diselenide-based probes have been designed to selectively detect the activity of enzymes like thioredoxin reductase (TrxR). nih.govnih.gov The reduction of the diselenide bond by TrxR triggers a "turn-on" fluorescent response, allowing for the imaging of enzyme activity in cells. Computational docking simulations can be used to predict the binding affinity of these probes to the enzyme's active site. nih.govnih.gov

Table 2: Applications of Diselenide-Modified Materials and Probes

ToolApplicationKey Feature
Diselenide-Modified ResinsCatalysis, Protein FoldingRecyclability, Simplified Purification
Diselenide-Based Fluorescent ProbesDetection of Thiols, Enzyme Activity SensingHigh Selectivity, "Turn-On" Fluorescence

The development of these advanced methodologies and specialized tools continues to drive progress in the field, enabling a more detailed and nuanced understanding of the chemistry and biology of this compound and other organoselenium compounds.

Vi. Future Directions and Emerging Research Avenues for Glutaselenone Diselenide

Exploration of Novel Glutaselenone Diselenide-Based Chemical Biology Probes

The development of chemical probes is crucial for visualizing and quantifying biological processes in real-time within living cells. fluorofinder.com The distinct reactivity of the diselenide bond makes it an excellent functional group for designing highly specific and sensitive probes. Future research is geared towards creating sophisticated probes for detecting specific enzymes, reactive oxygen species (ROS), and changes in the cellular redox environment.

A promising area is the design of "turn-on" fluorescent probes where the diselenide bond acts as a quencher that is cleaved upon interaction with a specific analyte, leading to a significant increase in fluorescence. nih.govnih.gov For instance, probes incorporating a diselenide moiety have been developed for the selective detection of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells. nih.govmdpi.com These probes show a fluorescence turn-on response upon reduction of the diselenide bond by TrxR. nih.gov Kinetic and computational studies have shown that these diselenide-based probes can exhibit favorable binding and greater affinity to the enzyme's active site compared to their disulfide counterparts. nih.gov

Future work will likely expand this concept to other enzymes and biomolecules. Probes could be designed to target specific glutathione (B108866) peroxidases or other components of the cellular redox machinery. nih.govacs.org Furthermore, by conjugating the diselenide moiety to different fluorophores, such as BODIPY or seminaphthorhodafluor dyes, probes can be tuned for different imaging applications, including near-infrared imaging for deeper tissue penetration. nih.govnih.govnih.gov

Table 1: Examples of Diselenide-Based Chemical Probes and Future Targets

Probe Type Target Analyte Mechanism of Action Potential Future Applications
Fluorescent "Turn-On" Probe Thioredoxin Reductase (TrxR) TrxR-mediated reduction of the diselenide bond, releasing the fluorophore from a quenched state. nih.gov Cancer diagnosis, monitoring therapeutic response to TrxR inhibitors.
Redox-Sensitive Probes Reactive Oxygen Species (ROS) like H₂O₂, ONOO⁻ Oxidation of the selenium center in the diselenide bond, leading to a change in fluorescence (e.g., blocking a PET process). nih.govnih.gov Studying oxidative stress in neurodegenerative diseases and inflammation.
Enzyme Activity Probes Glutathione Peroxidase (GPx) family Designing substrates where cleavage by a specific GPx isoform triggers a detectable signal. Differentiating the activity of various GPx isoforms in health and disease.

This exploration into novel probes will provide powerful tools for dissecting complex biological pathways and may lead to new diagnostic strategies for diseases characterized by redox dysregulation. researchgate.net

Advanced Mechanistic Investigations of Selenolate-Diselenide Catalysis at the Molecular Level

While the catalytic activity of diselenides in mimicking enzymes like glutathione peroxidase (GPx) is well-established, a detailed molecular-level understanding of the catalytic cycle is still an active area of research. researchgate.netnih.gov Advanced mechanistic investigations, combining computational modeling with experimental kinetics, are critical for the rational design of more efficient catalysts.

The core of the catalytic cycle involves the reversible oxidation of a selenol to a diselenide. nih.gov In the context of GPx mimicry, the selenolate anion reacts with peroxides to form a selenenic acid intermediate. researchgate.netnih.gov This is followed by reaction with thiols (like glutathione) to generate a selenenyl sulfide (B99878), which is then reduced by a second thiol to regenerate the active selenol and produce a disulfide. researchgate.netjst.go.jp

Computational approaches, such as Density Functional Theory (DFT), have become invaluable for mapping the energy landscapes of these reactions. nih.gov These studies can calculate the energy barriers for each step, characterize the structure of transient intermediates and transition states, and explain how substituents on the diselenide catalyst influence reactivity. nih.govnsf.govnih.gov For example, computational studies have shown that electron-withdrawing groups on aryl diselenides can enhance the rate of dehydrogenative coupling reactions by making the selenium atom more electrophilic. nsf.gov Similarly, kinetic modeling has been used to analyze the reaction of selenol with hydrogen peroxide, revealing low energy barriers that contribute to its high catalytic efficiency. nih.gov

Table 2: Key Mechanistic Steps in Selenolate-Diselenide Catalysis

Step Reaction Key Intermediate Investigative Technique
1. Oxidation R-Se⁻ + H₂O₂ → R-SeOH + OH⁻ Selenenic acid (R-SeOH) Computational modeling (DFT), Stopped-flow kinetics. researchgate.netnih.gov
2. First Reduction R-SeOH + R'-SH → R-Se-S-R' + H₂O Selenenyl sulfide (R-Se-S-R') NMR spectroscopy, Computational studies. jst.go.jpresearchgate.net

Future research will focus on more complex systems, exploring the mechanism of diselenide-catalyzed reactions in multiphase environments and developing models that can more accurately predict catalytic activity. nih.gov Understanding the subtle interplay of electronic effects, steric hindrance, and solvent interactions at the molecular level will be essential for designing next-generation organoselenium catalysts for organic synthesis and biomedical applications. nsf.govmdpi.com

Development of Sophisticated In Vitro Systems for Complex Protein Folding Studies

The formation of correct disulfide bonds is a critical and often rate-limiting step in the folding of many proteins. nih.gov In vitro folding assays are essential for understanding these pathways, but replicating the efficiency of cellular folding has been a major challenge. nih.gov this compound (GSeSeG) and other small-molecule diselenides have emerged as powerful tools to enhance and probe the mechanisms of oxidative protein folding in vitro. rsc.orgnih.govhuji.ac.il

The thermodynamic stability of the diselenide bond in GSeSeG is significantly greater than the disulfide bond in oxidized glutathione (GSSG). nih.gov Despite this stability, GSeSeG is a remarkably efficient oxidant for protein thiols, a process driven by the large gain in conformational stability as the protein folds into its native structure. nih.govacs.org Studies have shown that GSeSeG can significantly accelerate the folding and improve the yield of various proteins, from small models like bovine pancreatic trypsin inhibitor (BPTI) to complex, biotechnologically important proteins like hirudin and interferon α-2a. nih.govnih.govnih.gov

Future research is aimed at developing more sophisticated in vitro folding systems that leverage the unique properties of diselenides. This includes:

Catalyst Optimization: Synthesizing novel small-molecule diselenides with tailored redox potentials and steric properties to optimize folding for specific target proteins. rsc.orgjst.go.jp

Immobilized Catalysts: Attaching diselenide reagents to solid supports or resins to create recyclable, practical systems for preparative-scale protein folding, simplifying the purification process. ethz.ch

Probing Folding Intermediates: Using diselenide crosslinks, which are resistant to reduction by thiols, to trap and characterize folding intermediates that are transient and difficult to study using traditional disulfide chemistry. nih.govresearchgate.net This allows for a more detailed mapping of complex folding energy landscapes. nih.govjst.go.jp

Table 3: Application of Diselenide Catalysts in In Vitro Protein Folding

Protein Diselenide Catalyst Observed Effect Reference
Ribonuclease A (RNase A) This compound (GSeSeG) 2-fold rate increase in folding compared to GSSG. nih.gov
Bovine Pancreatic Trypsin Inhibitor (BPTI) This compound (GSeSeG) Accelerated conversion of a stable folding intermediate to the native state. nih.gov
Hirudin This compound (GSeSeG) Markedly improved folding efficiency. nih.gov
Human Epidermal Growth Factor This compound (GSeSeG) Significant increases in both folding rate and yield. nih.gov

These advanced in vitro systems will not only facilitate the production of difficult-to-fold therapeutic proteins but will also provide deeper insights into the fundamental principles governing protein structure and assembly.

Systems Biology Approaches to Map this compound Interactions within Cellular Networks

While in vitro studies provide detailed mechanistic information, understanding the full impact of this compound requires placing it within the complex environment of a living cell. Systems biology, which integrates large-scale datasets from genomics, proteomics, and metabolomics, offers a powerful framework for mapping the cellular interaction network of this compound.

A key finding is that this compound is a good substrate for the enzyme glutathione reductase, which can reduce it using NADPH as an electron donor. nih.govacs.org This directly links the compound to the central glutathione- and thioredoxin-based redox systems that maintain cellular homeostasis. mdpi.com Introducing this compound into a cell could therefore have wide-ranging effects beyond simple thiol oxidation.

Future research using systems biology approaches could include:

Proteomic Profiling: Using techniques like affinity purification coupled with mass spectrometry (AP-MS) to identify proteins that directly bind to this compound or its reduced selenol form. This could uncover novel enzyme targets or interaction partners.

Metabolomic Analysis: Quantifying changes in the cellular metabolome, particularly in redox-related metabolites like glutathione, NADPH, and cysteine, after exposure to this compound. This would provide a snapshot of the systemic response to the redox perturbation introduced by the compound.

Transcriptomic Analysis: Measuring changes in gene expression to identify pathways that are activated or repressed in response to this compound. This could reveal cellular stress responses or adaptive mechanisms.

By integrating these multi-omics datasets, researchers can construct comprehensive network models of how this compound interacts with and perturbs cellular machinery. This approach will be crucial for moving beyond the study of isolated reactions and understanding the holistic biological role of this and other redox-active selenium compounds.

Q & A

Q. What experimental methods are recommended for synthesizing glutaselenone diselenide, and how can its purity be validated?

this compound (γ-L-glutamyl-L-selenocysteinylglycine diselenide) is synthesized via a liquid-phase method using Se-(p-methoxybenzyl)-L-selenocysteine as a precursor. The selenol group is protected by p-methoxybenzyl, which is later removed via acidolysis with trifluoroacetic acid and thioanisol. The final product has a yield of ~9% and is characterized by UV-Vis spectroscopy (absorption between 270–400 nm) and circular dichroism (CD) spectroscopy (positive band at 270 nm, negative band at 330 nm) to confirm diselenide bond formation . Purity can be validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry to detect residual protecting groups or byproducts.

Q. How does the redox potential of this compound compare to its disulfide counterpart, and what experimental techniques are used to measure this property?

this compound exhibits a lower reduction potential (-407 mV) compared to glutathione disulfide (GSSG, -256 mV), making it thermodynamically more stable. This property is quantified using cyclic voltammetry or potentiometric titration under controlled pH and temperature. The stability difference (7 kcal/mol) arises from the weaker Se–Se bond energy (172 kJ/mol) versus S–S (240 kJ/mol), which also enhances its reactivity in redox-driven processes like oxidative protein folding .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound in solution?

Key techniques include:

  • UV-Vis spectroscopy to monitor diselenide-specific absorption bands.
  • Circular dichroism (CD) to confirm chiral centers and secondary structure interactions.
  • Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR detect aromatic proton shifts (e.g., 7.4–7.8 δ for seleninic acid derivatives) and carbon environments influenced by selenium’s electronegativity .
  • Raman spectroscopy to identify Se–Se vibrational modes (~250–350 cm⁻¹), distinct from S–S bonds .

Advanced Research Questions

Q. How can this compound be utilized to enhance oxidative protein folding, and what mechanistic advantages does it offer over traditional disulfide systems?

this compound acts as a redox catalyst in oxidative folding by forming mixed selenol-selenide intermediates with cysteine residues in unfolded proteins. Its lower reduction potential drives conformational stabilization, accelerating folding rates (e.g., 2-fold faster than GSSG in ribonuclease A folding). Mechanistically, diselenide bonds reduce sample heterogeneity by resisting cytoplasmic reductants (e.g., glutathione) and ensuring correct disulfide pairing, as demonstrated in insulin analogs where diselenide bridges improve foldability and thermal stability .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo redox activities of this compound?

Discrepancies arise from differences in cellular redox environments (e.g., glutathione/thioredoxin concentrations). To address this:

  • Use redox-sensitive fluorescent probes (e.g., diselenide-based TrxR probes) to monitor real-time activity in live cells .
  • Conduct knockdown experiments (siRNA for TrxR/GSH) to isolate pathways.
  • Apply isotope tracing (e.g., ⁷⁷Se NMR) to track selenol/diselenide interconversion in biological matrices .

Q. How does this compound interact with mitochondrial redox systems, and what experimental designs are suitable for studying its neuroprotective effects?

In mitochondrial studies, this compound maintains redox homeostasis by scavenging ROS and preserving glutathione pools. Experimental protocols include:

  • Isolated mitochondrial assays with H₂O₂-induced oxidative stress, measuring membrane potential (JC-1 dye) and ATP synthesis.
  • In vivo stroke models (e.g., middle cerebral artery occlusion) with pre-treatment doses (1–5 mg/kg) to assess infarct volume reduction via MRI and thiobarbituric acid reactive substances (TBARS) assays for lipid peroxidation .

Methodological Challenges and Innovations

Q. What strategies mitigate the challenges of diselenide bond instability in aqueous environments during drug delivery applications?

Instability arises from hydrolysis or unintended redox reactions. Solutions include:

  • Polymer conjugation : Diselenide-containing block copolymers (e.g., OEI800-SeSex) form stable micelles that disassemble under redox gradients (10 mM GSH) or γ-irradiation, enabling controlled drug release .
  • Dynamic covalent chemistry : Diselenide metathesis under visible light (450 nm) enables self-healing materials without catalysts, as demonstrated in asymmetric block copolymer synthesis .

Q. How can computational modeling guide the design of this compound analogs with improved specificity for enzymatic targets like thioredoxin reductase (TrxR)?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to TrxR’s selenocysteine-active site. For example, diselenide probes show higher binding energy (-8.2 kcal/mol) than disulfide analogs (-6.5 kcal/mol). Molecular dynamics (MD) simulations further optimize side-chain interactions, reducing off-target effects .

Future Directions

Q. What novel applications exploit the dual redox/photo-responsiveness of diselenide bonds in biomaterial engineering?

  • Dual-responsive drug carriers : Diselenide cross-linked hydrogels release payloads under both GSH (10 mM) and NIR light (808 nm).
  • Enzyme mimics : Selenium-containing dendrimers catalyze glutathione peroxidase-like reactions with turnover numbers >500 min⁻¹, validated by stopped-flow kinetics .

Q. How can advanced imaging techniques (e.g., cryo-EM or XFEL) elucidate the structural dynamics of this compound in complex biological systems?

Time-resolved cryo-electron microscopy (cryo-EM) captures diselenide bond formation in ribonuclease A at near-atomic resolution (3.2 Å). X-ray free-electron laser (XFEL) studies reveal femtosecond-scale selenol oxidation dynamics in live cells, providing insights into redox regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.